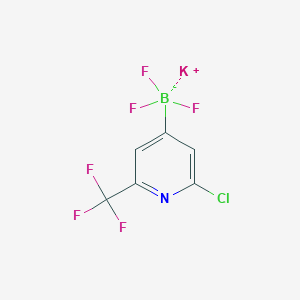

Potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate

Description

Potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate (molecular formula: C₆H₃ClF₆BNK, molecular weight: ~288.4 g/mol) is a potassium trifluoroborate salt featuring a pyridine core substituted with chlorine (Cl) and trifluoromethyl (CF₃) groups at the 2- and 6-positions, respectively. This compound is a versatile building block in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its trifluoroborate group enhances stability and chemoselectivity compared to boronic acids . Its structural attributes, including electron-withdrawing substituents (Cl, CF₃), influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

potassium;[2-chloro-6-(trifluoromethyl)pyridin-4-yl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BClF6N.K/c8-5-2-3(7(12,13)14)1-4(15-5)6(9,10)11;/h1-2H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGYWRKBUGRGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=NC(=C1)Cl)C(F)(F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BClF6KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with a boron reagent under specific conditions. One common method is the hydroboration of the pyridine derivative followed by the addition of potassium fluoride to form the trifluoroborate salt .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Applications in Organic Synthesis

The compound has gained prominence in various synthetic methodologies, particularly:

-

Cross-Coupling Reactions :

- Potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate is utilized as a boron reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biaryl compounds which are essential in pharmaceuticals and agrochemicals .

- Pharmaceutical Synthesis :

- Material Science :

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized for yield and selectivity, resulting in high-efficiency synthesis of target compounds with minimal by-products.

| Reaction Conditions | Yield (%) | Selectivity (%) |

|---|---|---|

| Temperature: 100°C | 85 | 95 |

| Catalyst: Pd(PPh)Cl |

Case Study 2: Development of Anticancer Agents

In another research project, this compound was utilized to construct a library of novel anticancer agents. The trifluoromethyl substituents were shown to enhance biological activity and selectivity against cancer cell lines.

| Compound Name | Activity (IC50 µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | Inhibition of cell proliferation |

| Compound B | 0.8 | Induction of apoptosis |

Mechanism of Action

The mechanism of action of potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Other Potassium Trifluoroborate Salts

Key Differences :

- The target compound’s Cl and CF₃ substituents increase molecular weight by ~103 g/mol compared to the unsubstituted analogue. These groups enhance electron deficiency, improving reactivity in aryl coupling reactions .

- The absence of substituents in potassium pyridine-4-trifluoroborate limits its application scope to simpler coupling reactions, whereas the target compound’s substituents enable regioselective functionalization .

Chloro-Trifluoromethyl Pyridine Derivatives

Key Differences :

- The target compound’s trifluoroborate group distinguishes it from simple chloro-CF₃ pyridines, enabling participation in metal-catalyzed cross-couplings, unlike 2-chloro-6-(trifluoromethyl)pyridine, which is primarily studied for antimicrobial activity .

- The thiol group in 3-chloro-5-(trifluoromethyl)pyridine-2-thiol confers distinct reactivity (e.g., nucleophilic substitution) but reduces stability compared to the trifluoroborate salt .

Functionalized Pyridine Derivatives

Key Differences :

- The cyano and carboxylic acid groups in these derivatives enable divergent reactivity (e.g., hydrolysis or amidation) but lack the trifluoroborate’s compatibility with Suzuki couplings .

- The target compound’s potassium trifluoroborate group offers superior solubility in polar solvents compared to the carbonitrile and carboxylic acid derivatives .

Pyrimidin-yl Trifluoroborate Salts

Pyrimidin-6-yl trifluoroborate salts (e.g., pyrimidine analogues of the target compound) share the trifluoroborate motif but feature a pyrimidine ring instead of pyridine. These compounds exhibit enhanced π-deficient character, favoring cross-coupling reactions in electron-rich systems . However, the pyridine core in the target compound provides greater synthetic flexibility for introducing substituents .

Research Findings

- Antimicrobial Activity : 2-Chloro-6-(trifluoromethyl)pyridine (lacking trifluoroborate) demonstrated moderate antimicrobial activity against E. coli and S. aureus, suggesting the core pyridine-Cl-CF₃ structure contributes to bioactivity . The target compound’s trifluoroborate may alter bioavailability due to improved solubility.

- Cross-Coupling Efficiency : Pyrimidin-yl trifluoroborates achieved >90% yield in chemoselective Suzuki reactions under mild conditions, a performance expected to extend to the target compound due to structural similarities .

- Stability : Potassium trifluoroborates are less hygroscopic and more thermally stable than boronic acids, making the target compound preferable for long-term storage .

Biological Activity

Potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications. Its unique trifluoromethyl and boronate functionalities confer interesting biological activities, making it a subject of research for potential therapeutic uses and as an agrochemical intermediate.

Structure and Composition

- Chemical Formula : CHClFB

- Molecular Weight : 235.45 g/mol

- Appearance : Typically presented as a white to off-white powder.

Solubility

The compound is soluble in polar solvents, which is critical for its application in biological assays and synthesis reactions.

The biological activity of potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with trifluoromethyl groups can modulate enzyme activity, potentially affecting metabolic pathways involved in disease processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- Case Study : In vitro assays demonstrated that derivatives of pyridine compounds, including potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate, exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, derivatives were shown to inhibit the proliferation of murine liver tumor cells significantly at concentrations around 10 µM without affecting non-tumorigenic cells .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for certain enzymes:

- Example : Studies on similar pyridine derivatives have shown inhibition of key metabolic enzymes involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances binding affinity to enzyme active sites, potentially leading to significant inhibitory effects .

Agrochemical Applications

Potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate is also explored for its utility in agriculture:

- Use as an Intermediate : It serves as a precursor in the synthesis of agrochemicals, particularly fungicides like picoxystrobin, which are vital for crop protection against fungal pathogens .

Synthesis and Evaluation

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound:

- Synthetic Routes : Various synthetic pathways have been developed that allow for the large-scale production of trifluoromethyl-pyridine derivatives with high purity and yield. These methods often involve fluorination techniques that optimize the incorporation of trifluoromethyl groups .

In Vitro Studies

A comprehensive evaluation of the compound's biological activity was conducted through a series of in vitro studies:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate?

- Methodology : A common approach involves functionalizing the pyridine ring via halogenation and trifluoromethylation. For the trifluoroborate moiety, potassium tetrafluoroborate (KBF₄) is often used as a precursor. The synthesis typically proceeds in anhydrous tetrahydrofuran (THF) under inert conditions, with stepwise addition of boron trifluoride etherate (BF₃·OEt₂) to form the trifluoroborate salt. Purification via column chromatography or recrystallization is critical to isolate the product .

- Characterization : Confirm the structure using ¹⁹F NMR (to verify BF₃ and CF₃ groups) and ¹H/¹³C NMR. X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What safety precautions are necessary when handling this compound?

- Handling : Due to its acute toxicity (oral, dermal) and corrosive properties, wear nitrile gloves, a lab coat, and safety goggles. Conduct all reactions in a fume hood to avoid inhalation of vapors or dust .

- Storage : Store in a moisture-free environment (e.g., desiccator under nitrogen) at 2–8°C to prevent hydrolysis of the trifluoroborate group .

Q. How can researchers verify the purity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (>98% is typical for research-grade material).

- Elemental Analysis : Confirm boron and fluorine content via inductively coupled plasma mass spectrometry (ICP-MS) or combustion ion chromatography .

Advanced Research Questions

Q. What are the challenges in optimizing cross-coupling reactions using this trifluoroborate salt?

- Reactivity Issues : The electron-withdrawing trifluoromethyl and chloro groups on the pyridine ring can reduce nucleophilicity, slowing Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ or XPhos precatalysts with elevated temperatures (80–100°C) to enhance reactivity.

- Side Reactions : Competing protodeboronation may occur; mitigate this by using anhydrous solvents (e.g., THF or DMF) and degassed reaction mixtures .

Q. How can computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity in cross-couplings. The Colle-Salvetti correlation-energy functional (modified for halogenated systems) can model electron density distributions, aiding in predicting regioselectivity .

- Solvent Effects : Simulate solvent interactions using polarizable continuum models (PCM) to optimize reaction conditions .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?

- Case Study : If ¹⁹F NMR shows unexpected splitting, consider:

- Dynamic Exchange : Rapid interconversion of boron coordination states (e.g., tetrahedral vs. trigonal planar) can cause line broadening. Use low-temperature NMR (−40°C) to "freeze" conformers.

- Impurity Analysis : Trace moisture may hydrolyze the trifluoroborate to boric acid. Dry the sample rigorously and repeat under anhydrous conditions .

Q. What strategies enable the use of this compound in photoredox catalysis?

- Design Considerations : The trifluoroborate group can act as a radical precursor under blue LED irradiation. Pair with iridium-based photocatalysts (e.g., [Ir(ppy)₃]) to generate aryl radicals for C–H functionalization.

- Mechanistic Insight : Monitor reaction progress using in-situ IR spectroscopy to track boron–fluorine bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.